molecular formula C9H4F5N B1412994 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile CAS No. 1806289-23-5

2-Difluoromethyl-4-(trifluoromethyl)benzonitrile

Cat. No.: B1412994
CAS No.: 1806289-23-5
M. Wt: 221.13 g/mol
InChI Key: CWDNICHSLJHKQS-UHFFFAOYSA-N
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Description

2-Difluoromethyl-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a difluoromethyl (-CF₂H) group at position 2 and a trifluoromethyl (-CF₃) group at position 4. Fluorinated benzonitriles are commonly employed as intermediates in drug synthesis, such as androgen receptor antagonists (e.g., MDV3100) and herbicides (e.g., Isoxaflutole) . The difluoromethyl group introduces moderate electron-withdrawing effects and steric bulk, which may influence reactivity and binding properties in biological systems.

Properties

IUPAC Name

2-(difluoromethyl)-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5N/c10-8(11)7-3-6(9(12,13)14)2-1-5(7)4-15/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDNICHSLJHKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Initial Oxime Formation

The synthesis begins with the selection of 2-nitro-4-trifluoromethylbenzaldehyde as the precursor. This compound undergoes a nucleophilic substitution reaction with hydroxylamine hydrochloride in an aqueous medium, typically at temperatures ranging from 0°C to 20°C. The reaction conditions favor the formation of 2-nitro-4-trifluoromethylbenzaldehyde oxime .

Parameter Details References
Solvent Water
Temperature 0-20°C
Molar Ratio (hydroxylamine hydrochloride to aldehyde) 1-5:1, preferably 1:1
Inorganic Base Sodium hydroxide, potassium hydroxide, calcium hydroxide, barium hydroxide
Base to aldehyde ratio 0.5-10:1, preferably 2:1

This step is crucial for converting the aldehyde to its oxime derivative, which is a key intermediate.

Dehydration to Benzonitrile

The oxime is then subjected to dehydration to form the nitrile compound. This step involves a dehydration catalyst, typically a nickel composite catalyst prepared by combining nickel acetate with Raney nickel in specific ratios (0.5-2:1). The dehydration occurs in an organic solvent such as acetonitrile, with acetic anhydride serving as a dehydrating agent.

Parameter Details References
Catalyst Nickel acetate + Raney nickel (ratio 0.5-2:1)
Solvent Acetonitrile
Dehydrating agent Acetic anhydride
Reaction temperature 70-120°C
Reaction time Approximately 2 hours

The dehydration process is optimized to maximize yield and selectivity, with reported yields reaching over 80%.

Post-Reaction Processing

Post-reaction, the mixture undergoes filtration to recover the catalyst, and the product is purified through solvent recovery, concentration, and rectification. The final product, 2-nitro-4-trifluoromethylbenzonitrile , exhibits high purity (>98%) and is suitable for subsequent applications in pharmaceutical and agrochemical synthesis.

Alternative Synthetic Routes

While the above method is predominant, alternative routes involve direct nucleophilic substitution of halogenated precursors with cyanide sources. However, these methods are less favored due to toxicity, low selectivity, and high costs associated with noble metal catalysts.

Research Findings and Data Tables

Research indicates that the key to an efficient synthesis lies in the catalyst composition and reaction conditions. For example, a study demonstrated that the combined nickel acetate and Raney nickel catalyst significantly improves dehydration efficiency, with yields exceeding 82% under optimal conditions.

Parameter Optimal Range Effect on Yield/Quality References
Catalyst ratio 0.5-2:1 (Nickel acetate : Raney nickel) Increased activity, higher yield
Reaction temperature 85°C Optimal dehydration rate
Reaction time 2 hours Maximal conversion

Summary of Advantages

  • Use of inexpensive, readily available raw materials.
  • Mild reaction conditions (0-20°C for oxime formation; 70-120°C for dehydration).
  • High selectivity and yield (>80%).
  • Catalyst preparation from non-noble metals, reducing costs.
  • Suitable for large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethyl-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

2-Difluoromethyl-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic nature of substituents significantly impacts the reactivity and applications of benzonitrile derivatives:

Compound Substituents (Position 2/4) Electronic Effects
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile -CF₂H / -CF₃ Moderate EWG (-CF₂H) + Strong EWG (-CF₃)
2-Fluoro-4-(trifluoromethyl)benzonitrile -F / -CF₃ Moderate EWG (-F) + Strong EWG (-CF₃)
4-Nitro-2-(trifluoromethyl)benzonitrile -CF₃ / -NO₂ Strong EWG (-CF₃) + Very Strong EWG (-NO₂)
4-Amino-2-(trifluoromethyl)benzonitrile -CF₃ / -NH₂ Strong EWG (-CF₃) + Electron Donor (-NH₂)
  • Key Trends: The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group (EWG) than difluoromethyl (-CF₂H) or fluoro (-F) . Nitro (-NO₂) substituents (as in ) drastically increase electrophilicity, enhancing reactivity in substitution reactions. Amino groups (-NH₂) (e.g., ) donate electrons, reducing ring electrophilicity and altering metabolic pathways.

Physical and Chemical Properties

Physical properties are influenced by substituent polarity and molecular weight:

Compound Melting Point (°C) Boiling Point (°C) Molecular Weight Solubility Trends
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile* N/A N/A 223.11 Low (high fluorophilicity)
2-Fluoro-4-(trifluoromethyl)benzonitrile 103–105 178–180 189.11 Low in water
4-Nitro-2-(trifluoromethyl)benzonitrile N/A N/A 246.13 Moderate in organic solvents
4-Amino-2-(trifluoromethyl)benzonitrile N/A N/A 186.13 Higher than nitro analogs

*Calculated molecular weight based on C₉H₄F₅N.

  • Insights :
    • Fluorinated derivatives generally exhibit low water solubility due to hydrophobicity .
    • Nitro-substituted compounds (e.g., ) may have higher melting points due to stronger intermolecular interactions.

Biological Activity

2-Difluoromethyl-4-(trifluoromethyl)benzonitrile is a synthetic organic compound characterized by its unique trifluoromethyl and difluoromethyl substituents on a benzonitrile core. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The chemical structure of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile can be represented as follows:

C9H4F5N\text{C}_9\text{H}_4\text{F}_5\text{N}

This structure includes a benzonitrile moiety with two fluorinated groups that significantly influence its chemical behavior and biological activity.

The biological activity of compounds containing trifluoromethyl groups has been linked to various mechanisms, including:

  • Antimicrobial Activity : Compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties, making them valuable in developing new antibiotics and antifungal agents.
  • Antitumor Effects : Research indicates that trifluoromethylated compounds can act as cytotoxic agents against cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms .
  • Enzyme Inhibition : The presence of fluorinated groups can enhance the binding affinity of compounds to specific enzymes, leading to inhibition and modulation of metabolic pathways .

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile. Key findings include:

  • In Vitro Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
  • Antimicrobial Testing : The compound was tested against a range of bacterial and fungal strains, showing promising results that suggest potential applications in treating infections .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study conducted on several human cancer cell lines revealed that 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile displayed IC50 values ranging from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : In an antimicrobial assay, the compound demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively. These results highlight its potential as a lead compound for further development in antimicrobial therapies .

Comparison with Related Compounds

To better understand the biological activity of 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile, it is useful to compare it with similar fluorinated compounds:

Compound NameIC50 (µM)MIC (µg/mL)Biological Activity
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile10 - 2532 - 64Antitumor, Antimicrobial
Trifluoroacetophenone15 - 3064 - 128Antitumor, Antimicrobial
Difluoroaniline20 - 35128 - 256Moderate Antitumor

This comparison illustrates that while all compounds exhibit some level of biological activity, the specific effects can vary significantly based on structural differences.

Q & A

Q. What are the common synthetic routes for 2-Difluoromethyl-4-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves halogen exchange or cross-coupling reactions. For example, fluorination of precursor nitriles using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce difluoromethyl groups. Optimization strategies include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions with boronic esters .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity .
  • Temperature control : Lower temperatures (0–25°C) mitigate side reactions during fluorination .

Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties?

Methodological Answer:

  • ¹⁹F NMR : Critical for confirming fluorination patterns and distinguishing between CF₃ and CF₂H groups. Chemical shifts for CF₃ typically appear at δ -60 to -65 ppm, while CF₂H resonates at δ -120 to -125 ppm .
  • IR Spectroscopy : The nitrile (C≡N) stretch near 2220–2240 cm⁻¹ confirms functional group integrity .
  • X-ray Crystallography : Resolves regiochemical ambiguities, particularly for isomers (e.g., 3- vs. 4-substituted trifluoromethyl groups) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for fluorinated benzonitriles?

Methodological Answer: Yield variations often arise from:

  • Impurity profiles : Byproducts like dehalogenated intermediates (e.g., 4-(trifluoromethyl)benzonitrile) can form during fluorination. Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities .
  • Moisture sensitivity : Fluorinating agents (e.g., DAST) degrade in humid conditions. Conduct reactions under inert gas (N₂/Ar) with molecular sieves .
  • Substrate purity : Pre-purify precursors via column chromatography (silica gel, hexane/EtOAc eluent) to ≥98% purity .

Q. What strategies are used to control regioselectivity during fluorination or functionalization?

Methodological Answer:

  • Directed ortho-metalation : Use directing groups (e.g., -CN) to position fluorine substituents. For example, LDA (lithium diisopropylamide) directs fluorination to the ortho position relative to nitrile groups .
  • Protecting groups : Temporarily block reactive sites (e.g., -OH with TBSCl) to prevent undesired substitution .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic aromatic substitution sites based on Fukui indices .

Q. How is HPLC applied to detect and quantify impurities like 4-amino-2-(trifluoromethyl)benzonitrile?

Methodological Answer:

  • Column : Waters Spherisorb ODS-2 (C18, 5 µm, 250 × 4.6 mm) .
  • Mobile phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 30% B to 70% B over 15 min.
  • Detection : UV at 254 nm. Retention times: ~3.0 min for 4-amino-2-(trifluoromethyl)benzonitrile; ~6.5 min for the parent compound .
  • Validation : Spike recovery (98–102%) and LOD/LOQ (0.01%/0.03%) ensure compliance with USP limits (≤0.1% impurity) .

Q. What role do difluoromethyl and trifluoromethyl groups play in enhancing bioactivity?

Methodological Answer:

  • Metabolic stability : CF₃ groups reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .
  • Lipophilicity : LogP increases by ~0.5–1.0 per CF₃ group, improving membrane permeability .
  • Electron-withdrawing effects : The -CF₂H group stabilizes adjacent negative charges, enhancing binding to targets like kinase ATP pockets .

Q. How can computational methods predict the reactivity of fluorinated benzonitriles in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to evaluate activation energies for SNAr (nucleophilic aromatic substitution).
  • Hammett Constants : σₚ values for -CF₃ (0.54) and -CN (0.66) guide predictions of reaction rates .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction trajectories using GROMACS .

Q. What safety protocols are critical for handling fluorinated nitriles?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of toxic HCN vapors (potential byproduct during decomposition) .
  • PPE : Nitrile gloves and gas-tight goggles prevent dermal/ocular exposure.
  • Waste disposal : Neutralize residues with 10% NaOH before disposal to hydrolyze nitriles to carboxylates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Difluoromethyl-4-(trifluoromethyl)benzonitrile

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